![molecular formula C9H18ClNO3S B2492689 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride CAS No. 2253639-03-9](/img/structure/B2492689.png)
9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride
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Description
Synthesis Analysis
Spirocyclic compounds, including 9,9-dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine derivatives, are synthesized through various innovative methods. One method involves the reaction of exo-glycal with aryl alcohols or thiophenols in the presence of Lewis acid BF3·OEt2, leading to spirocyclization and the formation of 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes (Lin et al., 2010). Another approach is the acid cyclization of ketone dithiol or hydroxy ketone thiol precursors to prepare 1,7-dithia and 1-oxa-7-thiaspiro[5.5]undecanes, which are excellent systems for studying stereoelectronic effects (Deslongchamps et al., 1981).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 9,9-dioxo derivatives, is characterized by their spiro-connected cyclic systems, where two or more rings are joined at a single atom. X-ray crystallography studies provide detailed insights into their conformational preferences and structural characteristics. For instance, the crystal structures of related 1,7-dioxaspiro[5.5]undecanes reveal their complex spatial arrangements and the influence of substituents on their overall geometry (Brimble et al., 1997).
Chemical Reactions and Properties
Spirocyclic compounds exhibit diverse reactivity patterns, enabling their participation in various chemical reactions. The aminomethylation of Guareschi imides leading to the synthesis of spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives is an example of the versatility of these compounds in synthetic chemistry (Khrustaleva et al., 2017). Additionally, their ability to undergo Prins cascade cyclization underscores their utility in constructing complex molecular architectures (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. Studies on compounds like 1,7-dioxaspiro[5.5]undecane provide valuable data on their behavior in different solvents and under various conditions, informing their practical uses (Weldon & Tschumper, 2006).
Chemical Properties Analysis
The chemical properties of 9,9-dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine; hydrochloride, such as reactivity, stability, and interaction with other molecules, are integral to its application in synthesis and drug design. For instance, the study of sex pheromone biosynthesis in the olive fruit-fly using 1,7-dioxaspiro[5.5]undecane highlights the biological relevance of understanding these chemical properties (Fletcher et al., 2002).
Scientific Research Applications
Stereoelectronic Effects in Spiro Compounds
Deslongchamps et al. (1981) studied 1,7-Dithiaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane, focusing on stereoelectronic effects like the anomeric and exo-anomeric effects in monothio and dithioacetal functions. This research is significant for understanding the molecular behavior of similar spiro compounds (Deslongchamps, Rowan, Pothier, & Saunders, 1981).
Spirocyclization Synthesis
Lin et al. (2010) developed a spirocyclization method for synthesizing 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes. This process, involving exo-glycal reaction with aryl alcohols or thiophenols, is essential for the efficient production of these compounds (Lin et al., 2010).
Chemical Synthesis and Derivatives
Khrustaleva et al. (2017) explored the aminomethylation of Guareschi imides, leading to the synthesis of various spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. Such chemical reactions are crucial for expanding the range of derivatives of the parent compound (Khrustaleva et al., 2017).
Chiral Syntheses from D-fructose
Chan et al. (1982) reported on the chiral syntheses of compounds like 1,4,7-trioxa-10-thiaspiro[5.5]undecane from D-fructose. This highlights the connection between naturally occurring substances and synthetic spiro compounds (Chan, Hough, & Richardson, 1982).
Conversion to Oxime Derivatives
Rahman et al. (2013) studied the conversion of ketones in heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This work sheds light on the chemical versatility and potential applications of these compounds (Rahman et al., 2013).
Enantioselective Electrocatalytic Oxidation
Kashiwagi et al. (1999) investigated the enantioselective electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical. Such studies are crucial for understanding the enantioselective properties of these compounds (Kashiwagi, Kurashima, Kikuchi, Anzai, Osa, & Bobbitt, 1999).
properties
IUPAC Name |
9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOQAWZCKYHMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCS(=O)(=O)CC2)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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